![molecular formula C26H20ClFN2O3S B13804199 3-chloro-N-[(6-ethyl-2-oxo-1H-quinolin-3-yl)methyl]-6-fluoro-N-(furan-2-ylmethyl)-1-benzothiophene-2-carboxamide](/img/structure/B13804199.png)
3-chloro-N-[(6-ethyl-2-oxo-1H-quinolin-3-yl)methyl]-6-fluoro-N-(furan-2-ylmethyl)-1-benzothiophene-2-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-chloro-N-[(6-ethyl-2-oxo-1H-quinolin-3-yl)methyl]-6-fluoro-N-(furan-2-ylmethyl)-1-benzothiophene-2-carboxamide is a complex organic compound that features a combination of quinoline, benzothiophene, and furan moieties
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-chloro-N-[(6-ethyl-2-oxo-1H-quinolin-3-yl)methyl]-6-fluoro-N-(furan-2-ylmethyl)-1-benzothiophene-2-carboxamide involves multiple steps, including the formation of the quinoline, benzothiophene, and furan intermediates. The key steps typically involve:
Formation of the Quinoline Intermediate: This can be achieved through the Pfitzinger reaction, where an isatin reacts with an aldehyde in the presence of a base.
Formation of the Benzothiophene Intermediate: This involves the cyclization of a 2-mercaptobenzoic acid derivative with an appropriate halide.
Formation of the Furan Intermediate: This can be synthesized via the Paal-Knorr synthesis, where a 1,4-dicarbonyl compound reacts with an amine.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of high-throughput screening for reaction conditions, as well as the development of continuous flow processes to improve efficiency and scalability.
Análisis De Reacciones Químicas
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the quinoline and benzothiophene moieties.
Reduction: Reduction reactions can occur at the carbonyl groups present in the quinoline and benzothiophene structures.
Substitution: The chloro and fluoro substituents can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles such as amines and thiols can be used under basic conditions to replace the chloro and fluoro groups.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of quinoline N-oxides, while reduction can yield alcohols or amines.
Aplicaciones Científicas De Investigación
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: The compound’s unique structure makes it a candidate for studying interactions with biological macromolecules.
Medicine: It has potential as a lead compound for the development of new pharmaceuticals, particularly those targeting cancer and infectious diseases.
Industry: The compound can be used in the development of new materials with specific electronic or optical properties.
Mecanismo De Acción
The mechanism of action of 3-chloro-N-[(6-ethyl-2-oxo-1H-quinolin-3-yl)methyl]-6-fluoro-N-(furan-2-ylmethyl)-1-benzothiophene-2-carboxamide is not fully understood, but it is believed to involve interactions with specific molecular targets such as enzymes or receptors. The quinoline and benzothiophene moieties are known to interact with DNA and proteins, potentially leading to the inhibition of key biological processes.
Comparación Con Compuestos Similares
Similar Compounds
Quinoline Derivatives: Compounds such as chloroquine and quinine share the quinoline moiety and are known for their antimalarial properties.
Benzothiophene Derivatives: Compounds like raloxifene, which is used in the treatment of osteoporosis, share the benzothiophene structure.
Furan Derivatives: Compounds such as furosemide, a diuretic, share the furan ring.
Uniqueness
What sets 3-chloro-N-[(6-ethyl-2-oxo-1H-quinolin-3-yl)methyl]-6-fluoro-N-(furan-2-ylmethyl)-1-benzothiophene-2-carboxamide apart is the combination of these three distinct moieties in a single molecule, which may confer unique biological activities and chemical reactivity.
Propiedades
Fórmula molecular |
C26H20ClFN2O3S |
|---|---|
Peso molecular |
495.0 g/mol |
Nombre IUPAC |
3-chloro-N-[(6-ethyl-2-oxo-1H-quinolin-3-yl)methyl]-6-fluoro-N-(furan-2-ylmethyl)-1-benzothiophene-2-carboxamide |
InChI |
InChI=1S/C26H20ClFN2O3S/c1-2-15-5-8-21-16(10-15)11-17(25(31)29-21)13-30(14-19-4-3-9-33-19)26(32)24-23(27)20-7-6-18(28)12-22(20)34-24/h3-12H,2,13-14H2,1H3,(H,29,31) |
Clave InChI |
OJENHFVESNMRRK-UHFFFAOYSA-N |
SMILES canónico |
CCC1=CC2=C(C=C1)NC(=O)C(=C2)CN(CC3=CC=CO3)C(=O)C4=C(C5=C(S4)C=C(C=C5)F)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-(2-methyl-8-methylimino-1H-cyclohepta[b]pyrrol-3-yl)ethanamine](/img/structure/B13804117.png)
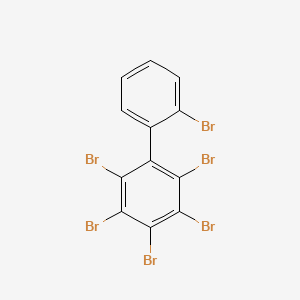
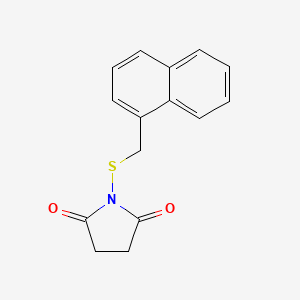
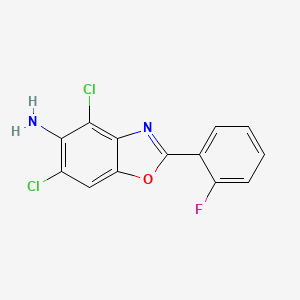
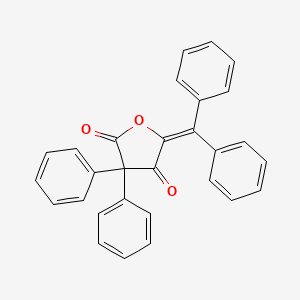

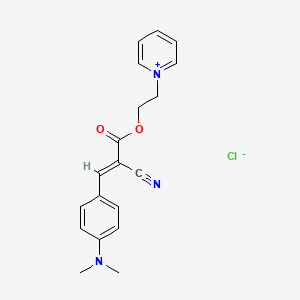

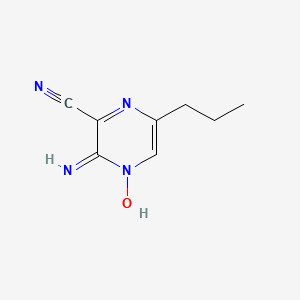
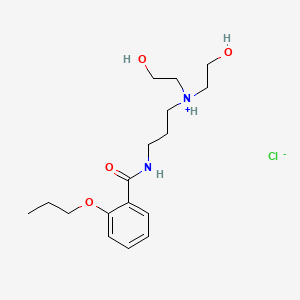
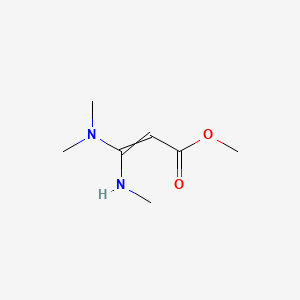
![2-Butanone, 3-[(methylsulfonyl)oxy]-](/img/structure/B13804173.png)


